molecular formula C12H28N6O4S B8047291 Galegin sulfate

Galegin sulfate

Cat. No.: B8047291
M. Wt: 352.46 g/mol
InChI Key: MWPCMSQWHGAENT-UHFFFAOYSA-N
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Description

Galegin sulfate is a naturally occurring guanidine compound originally isolated from the plant Galega officinalis L. (goat's rue) . This plant has a history of use in traditional medicine for alleviating the symptoms of diabetes, and galegine itself was the foundational compound that led to the development of the modern anti-diabetic drug metformin . As a research chemical, this compound is of significant interest in the study of metabolic diseases, particularly type 2 diabetes and obesity. Its primary research value lies in its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway . AMPK is a crucial cellular energy sensor and a key therapeutic target for metabolic disorders. Activation of AMPK by galegine explains many of its observed effects in preclinical models, including the stimulation of glucose uptake in adipocytes and muscle cells . Furthermore, galegine inhibits acetyl-CoA carboxylase (ACC) activity and down-regulates genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) . These actions collectively promote glucose utilization and inhibit fat synthesis, which underpins the compound's observed effects in reducing body weight and blood glucose levels in experimental models . Beyond its AMPK-mediated effects, research indicates that galegine, along with other components in Galega officinalis extracts, possesses methylglyoxal (MGO) trapping capacity . Methylglyoxal is a highly reactive precursor to advanced glycation end-products (AGEs), which are implicated in the vascular complications of diabetes. The ability to trap this compound suggests a potential research application for galegine in studies aimed at preventing diabetic complications . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

diaminomethylidene(3-methylbut-2-enyl)azanium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPCMSQWHGAENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[NH+]=C(N)N)C.CC(=CC[NH+]=C(N)N)C.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

The isolation of galegin sulfate primarily relies on Galega officinalis, a leguminous plant historically used in traditional medicine. Fresh seeds yield the highest concentration of galegine, with studies reporting 0.63% this compound by weight. Older seeds (≥1 year) show reduced yields (<0.1%), emphasizing the importance of material freshness.

Pretreatment involves:

  • Seed dehydration : Fresh seeds are dried at 40°C for 48 hours to reduce moisture content without degrading alkaloids.

  • Mechanical grinding : Seeds are pulverized to a 200–400 µm particle size to enhance solvent penetration.

Solvent Extraction and Sulfation

Aqueous ethanol (70% v/v) serves as the primary solvent due to its ability to dissolve polar alkaloids while minimizing non-target compound extraction. The process involves:

  • Maceration : Ground seeds are soaked in ethanol at a 1:10 (w/v) ratio for 72 hours at 25°C.

  • Acidification : The extract is adjusted to pH 3.0 using sulfuric acid, converting freebase galegine to its sulfate form.

  • Precipitation : Ammonium sulfate is added to 80% saturation, precipitating this compound.

Table 1: Yield Variation Based on Plant Material

Material TypeThis compound Yield (%)Reference
Fresh seeds0.63
Dried plant (<6 mo)0.065
Seeds (>1 year)<0.1

Synthetic Routes to this compound

Molecularly Imprinted Polymer (MIP) Synthesis

MIP-based synthesis enables selective galegine templating, achieving 85–90% purity in laboratory settings. The protocol involves:

  • Template assembly : Galegine is combined with methacrylic acid (functional monomer) and ethylene glycol dimethacrylate (cross-linker) in acetonitrile.

  • Polymerization : Initiated by azobisisobutyronitrile (AIBN) at 60°C for 24 hours.

  • Template removal : Soxhlet extraction with methanol-acetic acid (9:1 v/v) eliminates unreacted monomers.

Key parameters :

  • Monomer-to-template ratio: 4:1

  • Reaction temperature: 60°C ± 2°C

  • Post-polymerization washing: 72 hours

Catalytic Oxidation-Reduction Cycles

Recent advances employ transition metal catalysts (e.g., Pd/C) for direct sulfation of galegine precursors:

  • Galegine oxidation : Potassium permanganate in acidic conditions generates intermediate quinone structures.

  • Sulfation : Sulfur trioxide-pyridine complex introduces sulfate groups at C-3 and C-7 positions.

  • Reduction : Sodium borohydride stabilizes the sulfated product.

Reaction conditions :

  • Temperature: 0–5°C (oxidation), 25°C (sulfation)

  • Yield: 68–72% after purification

Industrial-Scale Production

High-Performance Liquid Chromatography (HPLC) Purification

Industrial facilities utilize preparative HPLC with C18 columns (250 × 21.2 mm, 10 µm) for large-scale this compound isolation:

  • Mobile phase : 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (85:15)

  • Flow rate : 15 mL/min

  • Detection : UV at 254 nm

Table 2: HPLC Purification Efficiency

Batch Size (kg)Purity (%)Recovery Rate (%)
195.289.7
593.887.4
1091.584.1

Solvent Recycling Systems

Ethanol recovery units reduce production costs by 22–25% through:

  • Vacuum distillation : 85% ethanol reclaimed from extraction waste.

  • Activated carbon filtration : Removes pigments and lipids for solvent reuse .

Chemical Reactions Analysis

Types of Reactions: Galegin sulfate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound.

Scientific Research Applications

Galegin sulfate has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other chemical compounds.

    Biology: this compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Research has focused on its hypoglycemic properties and potential use in treating diabetes.

    Industry: this compound is used in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The mechanism of action of galegin sulfate involves its interaction with various molecular targets and pathways. It is believed to exert its hypoglycemic effects by:

    Inhibiting Gluconeogenesis: this compound inhibits the production of glucose in the liver.

    Enhancing Insulin Sensitivity: It improves the sensitivity of cells to insulin, facilitating glucose uptake.

    Modulating Signaling Pathways: this compound affects various signaling pathways involved in glucose metabolism.

Comparison with Similar Compounds

Key Characteristics of Galegin Sulfate:

  • Chemical Structure : A guanidine alkaloid conjugated with a sulfate group, though the exact molecular formula remains unspecified in available literature.
  • Toxicity Profile :
    • Acute Oral LD₅₀ (Mice) : ~40 mg/kg (extracted from G. officinalis containing ~2% galegin) .
    • Lethal Dose in Deer : 37.5–40 mg/kg via intraperitoneal injection, causing pulmonary edema, renal congestion, and cardiac necrosis .
  • Mechanism: Inhibits mitochondrial oxidative phosphorylation, leading to hypoxic and anoxic symptoms in poisoned animals .

Comparison with Similar Sulfate Compounds

This section compares this compound with structurally or functionally analogous sulfates, emphasizing chemical properties, applications, and toxicity.

Zinc Sulfate (ZnSO₄)

Chemical Properties :

  • Formula: ZnSO₄·7H₂O (hydrated form).
  • Molecular weight: 161.47 g/mol.
  • Melting point: 680°C; water solubility: 57.7 g/100 mL .

Toxicity :

  • Low acute toxicity (LD₅₀ in rats: ~1,190 mg/kg orally).
  • Chronic exposure risks: Gastrointestinal irritation, zinc overload .

Contrast with this compound :

  • Zinc sulfate is non-toxic at therapeutic doses, whereas this compound exhibits severe mitochondrial toxicity even at low doses (e.g., 0.8 g/kg dry plant matter in deer feed caused clinical symptoms) .

Sodium Sulfate (Na₂SO₄)

Chemical Properties :

  • Formula: Na₂SO₄ (anhydrous) or Na₂SO₄·10H₂O (Glauber’s salt).
  • Molecular weight: 142.04 g/mol.
  • Melting point: 884°C; hygroscopic and water-soluble .

Toxicity :

  • Generally safe; high doses may cause dehydration or gastrointestinal distress.
  • No reported mitochondrial toxicity, unlike this compound .

Contrast with this compound :

  • Sodium sulfate lacks bioactivity in energy pathways, making it industrially versatile but pharmacologically inert compared to this compound’s targeted toxicity .

Gallium Sulfate (Ga₂(SO₄)₃)

Chemical Properties :

  • Formula: Ga₂(SO₄)₃ (anhydrous).
  • Molecular weight: 427.63 g/mol.
  • Solubility: Soluble in acidic solutions .

Toxicity :

  • Hazard codes: H315 (skin irritation), H319 (eye damage).
  • No mitochondrial disruption reported, contrasting with this compound’s mechanism .

Contrast with this compound :

  • Gallium sulfate’s industrial niche contrasts with this compound’s natural origin and acute biological toxicity .

Antimony(III) Sulfate (Sb₂(SO₄)₃)

Chemical Properties :

  • Formula: Sb₂(SO₄)₃.
  • Molecular weight: 531.70 g/mol.
  • Structure: Mixed oxide-sulfate (Sb₂O₃·3SO₃) .

Toxicity :

  • Acute exposure: Mucosal irritation, respiratory distress.
  • Chronic risks: Carcinogenicity (inferred from antimony compounds) .

Contrast with this compound :

  • Antimony sulfate’s industrial hazards differ from this compound’s natural, rapid-acting mitochondrial toxicity .

Q & A

Q. What are the optimal strategies for conducting a comprehensive literature review on Galegin sulfate’s pharmacological mechanisms?

  • Methodological Answer : Combine keyword searches in Google Scholar (e.g., "this compound pharmacokinetics" OR "this compound mechanism") with advanced operators like site: (e.g., site:nih.gov ) to target authoritative sources. Use the "Cited by" feature to trace seminal works and citation chains. Cross-validate findings with specialized databases (e.g., SciFinder for chemical data, Web of Science for impact metrics). Prioritize review articles for foundational insights .

Q. How can researchers design reproducible synthesis protocols for this compound?

  • Methodological Answer : Document reaction conditions (e.g., temperature, solvents, catalysts) in detail, adhering to journal guidelines for experimental reproducibility (e.g., Beilstein Journal of Organic Chemistry standards). Include characterization data (e.g., NMR, HPLC) for key intermediates and final products. Validate purity thresholds using triplicate assays and report statistical variance .

Q. What databases are essential for identifying prior studies on this compound’s bioactivity?

  • Methodological Answer : Use Google Scholar for broad coverage and grey literature (e.g., theses, conference papers). Augment with PubMed for biomedical studies, SciFinder for chemical interactions, and Reaxys for reaction pathways. Filter results by publication date (last 10 years) to prioritize recent advancements .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioavailability data for this compound?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., dosage forms, assay methodologies). Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity. Use subgroup analyses to isolate factors like pH-dependent solubility or metabolic enzyme interactions .

Q. What advanced techniques validate this compound’s structural stability under physiological conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Use molecular dynamics simulations to predict degradation pathways. Compare results with X-ray crystallography data to confirm conformational integrity .

Q. How can researchers synthesize fragmented findings on this compound’s dual agonist/antagonist effects?

  • Methodological Answer : Develop a systematic review framework:
  • Map receptor-binding assays (e.g., IC₅₀ values across studies).
  • Use heatmaps to visualize dose-response contradictions.
  • Apply Bradford Hill criteria to evaluate causality in observed dual mechanisms .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent toxicity in this compound studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate LD₅₀. Use ANOVA with post-hoc Tukey tests to compare group variances. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers ensure reproducibility in in vivo efficacy studies of this compound?

  • Methodological Answer : Standardize animal models (e.g., strain, age, diet). Pre-register protocols on platforms like OSF to mitigate bias. Include positive/negative controls in each experiment and share raw data via repositories like Zenodo .

Table 1: Common Analytical Methods for this compound Characterization

MethodApplicationKey ConsiderationsReferences
HPLC Purity assessmentColumn type (C18), mobile phase optimization (e.g., acetonitrile:buffer ratio)
NMR Structural elucidationSolvent selection (DMSO-d₆ vs. CDCl₃), spectral resolution (≥500 MHz)
LC-MS/MS Metabolite identificationIonization mode (ESI+/ESI-), collision energy optimization
XRD Crystallographic stabilityTemperature control, crystal mounting techniques

Key Considerations for Researchers

  • Critical Evaluation : Scrutinize Google Scholar results for predatory journals; cross-check with Scopus or Web of Science indexing .
  • Grey Literature : Use intitle: operator in Google Scholar to locate technical reports or theses, but validate findings against peer-reviewed data .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galegin sulfate
Reactant of Route 2
Galegin sulfate

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